1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a complex organic compound that features a piperidine ring substituted with pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole intermediates, followed by their coupling with a piperidine derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and the use of green chemistry principles, is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Researchers may study its pharmacokinetics, pharmacodynamics, and toxicity to evaluate its suitability for further development as a therapeutic agent.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its potential use in various industrial processes may also be explored.
Mechanism of Action
The mechanism of action of 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine include other piperidine derivatives and pyrazole-containing compounds. Examples include:
- 1-(4-(1H-pyrazol-1-yl)phenyl)-2-(1H-pyrazol-4-yl)piperidine
- 1-(4-(1H-pyrazol-1-yl)phenyl)sulfonyl-2-(1H-pyrazol-4-yl)piperidine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both sulfonyl and pyrazole groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1-(4-pyrazol-1-ylphenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-21-14-15(13-20-21)18-5-2-3-12-23(18)26(24,25)17-8-6-16(7-9-17)22-11-4-10-19-22/h4,6-11,13-14,18H,2-3,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOVXGFHEWPNJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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